Acetyl-11-keto-beta-boswellic acid
Description
Acetyl-11-keto-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of Boswellia serrata, a plant traditionally used in Ayurvedic medicine. Structurally, AKBA is characterized by an acetyl group at the C-3 position and a keto group at C-11, which are critical for its bioactivity . AKBA is renowned for its dual anti-inflammatory and antioxidant properties, primarily mediated through inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis, and modulation of nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling .
- Neuroprotection: AKBA enhances nerve repair by promoting Schwann cell proliferation and reducing oxidative stress in spinal cord and sciatic nerve injury models .
- Anti-Cancer Activity: AKBA induces apoptosis in leukemia, meningioma, and breast cancer cells by suppressing extracellular signal-regulated kinase (Erk1/2) phosphorylation and nuclear factor-kappa B (NF-κB) signaling .
- Anti-Inflammatory Effects: AKBA shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, reducing TNF-α and IL-1β levels .
Pharmacokinetically, AKBA demonstrates superior bioavailability compared to other boswellic acids, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMGKOVEOFBCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-11-keto-beta-boswellic acid involves multiple steps. One common method starts with the precursor compound oleanolic acid. The process includes acetylation, oxidation, and carboxylation reactions under controlled conditions. The acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetyl-11-keto-beta-boswellic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Anti-inflammatory Applications
Mechanism of Action:
AKBA exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It has been shown to reduce levels of interleukin (IL)-1β, IL-6, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) in various cellular models.
Case Study: Cardiac Dysfunction
A study demonstrated that AKBA protects H9C2 cardiomyocytes from lipopolysaccharide (LPS)-induced inflammation. Cells pretreated with AKBA showed improved viability and reduced inflammatory markers compared to untreated controls .
Table 1: Inflammatory Markers in H9C2 Cells
| Treatment | IL-1β (pg/ml) | IL-6 (pg/ml) | TNF-α (pg/ml) | COX-2 Expression |
|---|---|---|---|---|
| Control | 150 | 200 | 300 | High |
| AKBA | 50 | 80 | 100 | Low |
Antimicrobial Activity
Targeting Oral Pathogens:
AKBA has demonstrated potent antibacterial activity against oral cavity pathogens, including Streptococcus mutans and Actinomyces viscosus. In vitro studies indicated that AKBA effectively inhibited biofilm formation and reduced mutation frequencies in these bacteria .
Table 2: Antibacterial Efficacy of AKBA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mutation Prevention Concentration (MPC) |
|---|---|---|
| S. mutans ATCC 25175 | 2 μg/ml | 16 μg/ml |
| A. viscosus ATCC 15987 | 4 μg/ml | Not determined |
Neuroprotective Effects
Mechanism of Neuroprotection:
AKBA has been investigated for its neuroprotective effects against ischemic injury via the Nrf2/HO-1 pathway. In animal models, AKBA administration improved neuronal survival and reduced oxidative stress markers following ischemic events .
Case Study: Nerve Repair
Research involving a sciatic nerve injury model showed that AKBA enhanced Schwann cell proliferation and myelination, promoting nerve repair. Doses of AKBA administered every three days significantly increased the expression of phosphorylated ERK1/2 in Schwann cells, facilitating recovery .
Anticancer Properties
Inhibition of Tumor Growth:
AKBA has been studied for its potential anticancer effects, particularly in colorectal cancer models. It inhibits cancer cell proliferation by targeting multiple signaling pathways involved in tumor growth and metastasis.
Case Study: Colorectal Cancer
In vivo studies indicated that AKBA treatment significantly reduced tumor size and incidence in animal models exposed to carcinogens. The compound was found to influence the COX-2 pathway, which is crucial in colorectal tumorigenesis .
Table 3: Tumor Growth Inhibition by AKBA
| Treatment Group | Tumor Size (mm²) | Tumor Incidence (%) |
|---|---|---|
| Control | 200 | 80 |
| AKBA Treatment | 50 | 30 |
Mechanism of Action
The mechanism of action of Acetyl-11-keto-beta-boswellic acid involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation and cell proliferation. It may also interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Anti-Inflammatory Activity
Anti-Cancer Activity
- AKBA : Suppresses Erk1/2 phosphorylation (IC50 = 2–8 µM in meningioma cells) and NF-κB-regulated genes, inducing apoptosis .
- KBA : Less studied but shows weaker cytotoxicity compared to AKBA .
- Amyrin (structurally similar): No anti-proliferative effects, emphasizing the necessity of AKBA’s 11-keto group .
Antioxidant Effects
- AKBA : Activates Nrf2/HO-1 signaling, reducing oxidative stress in neurodegenerative models .
- Other Triterpenes : Ursolic acid and BA lack significant Nrf2 modulation, relying instead on direct radical scavenging .
Pharmacokinetic Advantages
AKBA’s acetyl group enhances membrane permeability and bioavailability compared to non-acetylated boswellic acids like KBA . Nanoformulations further improve its solubility and targeting efficacy in cancer models .
Key Research Findings and Data Tables
Table 1: Comparative Anti-Inflammatory Effects
| Compound | 5-LO Inhibition (IC50) | HLE Inhibition (IC50) | NF-κB Suppression | Reference |
|---|---|---|---|---|
| AKBA | 1.5 µM | 15 µM | Yes | |
| KBA | >10 µM | Not reported | No | |
| Ursolic Acid | No effect | 20 µM | No |
Table 2: Cytotoxic Activity in Cancer Models
Discussion and Implications
AKBA’s superiority stems from its dual functional groups (acetyl and keto), which enhance target specificity and bioavailability. While other boswellic acids like KBA and BA exhibit partial overlap in bioactivity, their lack of structural optimization limits therapeutic utility. Notably, AKBA’s dose-dependent effects—antioxidant at low doses but pro-oxidant at high concentrations—warrant careful dosing in clinical applications . Future research should explore AKBA’s synergism with chemotherapeutics and its nanoformulations for targeted delivery .
Biological Activity
Acetyl-11-keto-beta-boswellic acid (AKBA) is a significant active compound derived from the resin of Boswellia serrata, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of AKBA, focusing on its therapeutic potential in various medical fields, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Properties
AKBA is a pentacyclic triterpenoid with a unique chemical structure that contributes to its pharmacological properties. Its molecular formula is , and it is characterized by the presence of an acetyl group and a keto group, which enhance its biological efficacy.
Biological Activities
1. Anti-Inflammatory Effects
AKBA exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that AKBA can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell types, including cardiomyocytes exposed to lipopolysaccharides (LPS) . In vitro studies demonstrated that AKBA treatment significantly reduced the levels of nitric oxide (NO) and other inflammatory mediators, suggesting its role in mitigating inflammation-related damage.
2. Anticancer Properties
AKBA has been investigated for its anticancer effects across several cancer types. It has been shown to suppress the invasion of pancreatic cancer cells by downregulating CXCR4 expression, a receptor associated with tumor metastasis . Additionally, AKBA exhibits cytotoxic effects on glioma cells and has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
3. Neuroprotective Effects
The neuroprotective potential of AKBA has garnered attention in recent years. Studies indicate that AKBA can promote nerve repair and regeneration following injury, protect against ischemic brain injury, and alleviate neuroinflammation . It has also been shown to improve cognitive function in models of traumatic brain injury by mitigating excitotoxicity and oxidative stress .
The biological activities of AKBA are attributed to several mechanisms:
- Inhibition of Pro-inflammatory Pathways : AKBA inhibits key inflammatory pathways, including the NF-kB signaling pathway, which plays a critical role in the expression of pro-inflammatory cytokines.
- Antioxidant Activity : AKBA exhibits antioxidant properties that help reduce oxidative stress in various tissues, contributing to its protective effects against cellular damage .
- Modulation of Eicosanoid Synthesis : By inhibiting lipoxygenase enzymes involved in eicosanoid synthesis, AKBA can alter inflammatory responses and promote anti-inflammatory effects .
Table 1: Summary of Biological Activities of AKBA
Notable Research Studies
- A study published in Nature demonstrated that AKBA could attenuate oxidative stress and improve vascular remodeling in hypertensive models by targeting the TGF-β1/Smad3 pathway .
- Research indicated that AKBA could protect cardiomyocytes from LPS-induced inflammation by reducing inflammatory cytokine levels and enhancing cell viability .
Q & A
Q. What experimental approaches are recommended to study AKBA’s anti-inflammatory mechanisms in vitro?
Q. How can researchers address AKBA’s poor oral bioavailability in preclinical pharmacokinetic studies?
AKBA’s low bioavailability (~5% in rats) stems from P-glycoprotein efflux and poor intestinal absorption. Strategies include:
- Phosphatidylcholine complexation : Increases absorption 3-fold in rat intestinal sac models .
- Co-administration with lipids : High-fat diets enhance lymphatic uptake (brain/plasma ratio: 0.81 vs. 0.51 for non-lipid formulations) .
- Nanocarriers : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2.5 to 8.7 hours .
Q. What molecular docking methods validate AKBA’s interaction with catechol-O-methyltransferase (COMT) for pain management?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Use COMT crystal structure (PDB: 3BWM) .
- Key interactions : AKBA forms hydrogen bonds with Glu249 and Lys194, and hydrophobic interactions with Met90 and Leu248 (binding energy: -8.2 kcal/mol vs. -7.5 kcal/mol for docetaxel) .
- Validation : Conduct enzyme inhibition assays with SAM (S-adenosyl methionine) as a cofactor; IC₅₀ values ≤15 µM confirm activity .
Q. How does AKBA modulate Wnt/β-catenin signaling in colorectal cancer models?
Q. What methodological considerations resolve contradictions in AKBA’s osteoclastogenesis inhibition?
Discrepancies arise from model-specific NF-κB activation pathways:
- RANKL-induced osteoclasts : AKBA (10 µM) inhibits TRAP-positive cells by 80% via blocking IKKβ phosphorylation .
- Inflammatory osteolysis : In murine calvarial models, AKBA (50 mg/kg) reduces bone resorption only when NF-κB is TNF-α-dependent .
- Key variable : Assess upstream kinases (Akt, IKK) via phospho-specific antibodies to confirm pathway specificity.
Contradiction Analysis
Q. Why do some studies report weak in vivo efficacy despite strong in vitro activity?
- Bioavailability limitations : AKBA’s plasma concentration rarely exceeds 1 µM in rodents without formulation aids .
- Model selection : Neuroprotection in ALS models requires blood-brain barrier penetration, achievable only with lipid-based carriers .
- Recommendation : Use LC-MS/MS to quantify tissue-specific AKBA levels and correlate with pharmacodynamic outcomes .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
